The synthesis of desmopressin acetate involves several sophisticated methods. A notable approach includes solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process typically begins with the selection of a solid-phase carrier resin, followed by the assembly of the peptide chain through sequential addition of protected amino acids. Once the desired sequence is achieved, the resin is cleaved to release the peptide .
Desmopressin acetate has a complex molecular structure characterized by its specific arrangement of amino acids and functional groups. Its molecular formula is with a molecular weight of approximately 1069.20 g/mol for the free base form and 1183.34 g/mol for its trihydrate form .
The IUPAC name for desmopressin acetate is:
This structure features multiple functional groups that contribute to its biological activity and solubility properties.
Desmopressin acetate undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
The stability and reactivity of desmopressin are influenced by factors such as pH and temperature, which can affect its solubility and bioavailability .
Desmopressin acetate acts primarily on the kidneys by mimicking the action of arginine vasopressin. It binds to V2 receptors located in the renal collecting ducts, leading to an increase in water reabsorption through aquaporin channels. This mechanism results in concentrated urine production and reduced urine volume .
The stimulation of adenylate cyclase activity enhances cyclic adenosine monophosphate levels within renal cells, promoting aquaporin translocation to cell membranes. This action not only increases water retention but also plays a role in regulating blood pressure by modulating fluid balance .
Desmopressin acetate appears as a white lyophilized powder that is soluble in water and organic solvents such as methanol and ethanol but sparingly soluble in chloroform . Key physical and chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
Desmopressin acetate has several significant clinical applications:
Research continues into additional applications within urology and endocrinology due to its potent antidiuretic effects .
Desmopressin acetate (chemically defined as 1-(3-mercaptopropionic acid)-8-D-arginine vasopressin monoacetate) is synthesized predominantly via Fluorenylmethyloxycarbonyl (Fluorenylmethyloxycarbonyl) tert-butyl (tert-butyl)-based solid-phase peptide synthesis. The process initiates with the covalent attachment of the C-terminal glycine residue to a polymeric resin support, typically Wang resin (4-hydroxymethylphenoxymethyl polystyrene) or Rink amide resin (4-(2',4'-dimethoxyphenyl-Fluorenylmethyloxycarbonyl-aminomethyl) phenoxy resin), via an acid-labile linker [2] [4]. The selection of resin critically influences loading efficiency and final yield; Rink amide resin (substitution: 0.42 millimole per gram) enables direct amidation during cleavage, producing the required C-terminal glycine amide [4].
Amino acid coupling employs O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (Hexafluorophosphate Tetramethyluranium) or O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (Hexafluorophosphate Tetramethyluranium) as activating agents in the presence of N,N-diisopropylethylamine (Diisopropylethylamine), achieving near-quantitative coupling yields (>99%) per cycle under microwave-assisted conditions (50°C, 5 minutes) [2]. Strategic residue addition follows the sequence: Glycine→D-Arginine(Protecting group N-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)→Proline→Cysteine(Protecting group trityl or acetamidomethyl)→Asparagine(Protecting group trityl)→Glutamine(Protecting group trityl)→Phenylalanine→Tyrosine(tert-butyl)→1-(3-mercaptopropionic acid) [4]. This stepwise assembly minimizes epimerization at D-arginine, a common side reaction in peptide synthesis.
Table 1: Solid-Phase Synthesis Parameters for Desmopressin Acetate
Resin Type | Substitution (mmol/g) | Coupling Reagent | Temperature | Reaction Time | Final Yield (%) |
---|---|---|---|---|---|
Rink Amide | 0.42 | O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate | 50°C | 5 min/cycle | 85.6 |
Wang Resin | 0.71 | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 25°C | 30 min/cycle | 78.2 |
The Fluorenylmethyloxycarbonyl/tert-butyl orthogonal protection scheme is foundational to desmopressin acetate synthesis. Fluorenylmethyloxycarbonyl safeguards α-amino groups during chain elongation and is removed via β-elimination triggered by secondary amines. Piperidine (20–30% in N,N-dimethylformamide) remains the conventional deblocking reagent but faces limitations due to neurotoxicity and controlled substance regulations [7]. Recent optimizations substitute piperidine with 4-methylpiperidine or piperazine, which exhibit comparable deprotection kinetics while reducing toxicity and aspartimide formation risks at glutamine-asparagine junctions [7].
Deprotection proceeds via a two-step mechanism: (1) base-mediated abstraction of the acidic C9-fluorenyl proton (pKa ≈ 22.6), generating a resonance-stabilized carbanion; (2) elimination of dibenzofulvene and carbon dioxide. Dibenzofulvene is scavenged by the deprotection reagent (e.g., piperidine→piperidine-dibenzofulvene adduct) to prevent nucleophilic attack on deprotected amines [4] [7]. Kinetic studies confirm 4-methylpiperidine (0.5 molar in N,N-dimethylformamide) achieves >99% Fluorenylmethyloxycarbonyl removal within 2 minutes at 25°C for linear segments, while sterically hindered peptides require elevated temperatures (50°C) or extended times (10 minutes) [7].
tert-butyl-based side-chain protecting groups—tert-butyl for tyrosine hydroxyl, trityl for cysteine thiol, asparagine carboxamide, and glutamine carboxamide, and N-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl for arginine guanidine—remain stable during Fluorenylmethyloxycarbonyl deprotection but are cleaved concurrently with resin detachment using trifluoroacetic acid cocktails [4].
Table 2: Fluorenylmethyloxycarbonyl Deprotection Kinetics with Alternative Reagents
Deprotection Reagent | Concentration (Molar) | Time (min) | Temperature (°C) | Efficiency (%) | Aspartimide Formation Risk |
---|---|---|---|---|---|
Piperidine | 0.3 | 3 | 25 | 99.8 | High |
4-Methylpiperidine | 0.5 | 2 | 25 | 99.5 | Moderate |
Piperazine | 0.4 | 5 | 25 | 98.9 | Low |
The 1–6 disulfide bridge between 1-(3-mercaptopropionic acid) and cysteine-6 is critical for desmopressin acetate’s pharmacological activity. Two dominant strategies exist for its formation: in situ chemical oxidation and post-assembly electrochemical oxidation. Chemical oxidation employs iodine (10 equivalents in 90% methanol–water) or dimethyl sulfoxide (1% in trifluoroacetic acid) to oxidize thiols after selective deprotection [4] [6]. Cysteine protecting groups dictate selectivity: acetamidomethyl is iodine-labile, whereas trityl or methoxytrityl are acid-labile. For example, resin-bound linear peptide with cysteine-6 protected as acetamidomethyl and 1-(3-mercaptopropionic acid) as methoxytrityl undergoes selective methoxytrityl removal with trifluoroacetic acid–dichloromethane (5:95), liberating the 1-(3-mercaptopropionic acid) thiol for iodine-mediated cyclization (yield: 92%, purity: 88%) [6].
Electrochemical oxidation offers an alternative without chemical oxidants. The linear peptide (disulfide unprotected) undergoes constant-potential electrolysis (0.8–1.2 volts versus standard hydrogen electrode) in ammonium acetate buffer (pH 6.8) at platinum electrodes. This method achieves >95% disulfide formation with minimal over-oxidation and suppresses dimeric impurities ((1–6) cross dimer or (1–1,6–6) parallel dimer) to <0.5% [4]. Electrochemistry’s superiority lies in atom economy—it consumes only electrons—and eliminates post-oxidation purification steps required for iodine-based methods (e.g., sodium thiosulfate washes to reduce residual iodine) [4].
Large-scale desmopressin acetate synthesis prioritizes atom economy through solvent recycling, catalytic oxidations, and flow chemistry. N,N-dimethylformamide recovery via fractional distillation reduces solvent consumption by >70% per kilogram of peptide [4]. Acetonitrile from reversed-phase high-performance liquid chromatography is reclaimed using inline distillation units, decreasing both costs and environmental impact [5].
Iodine-mediated disulfide formation is optimized using sub-stoichiometric iodine (1.5 versus 2.0 equivalents) with catalytic trifluoroethanol, achieving complete oxidation while minimizing iodine waste [6]. Flow reactors enable continuous synthesis: immobilized prolyl endopeptidase in microchannels catalyzes glycine-D-arginine coupling (residence time: 5 minutes, yield: 96%), circumventing costly O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate [4].
Process mass intensity metrics demonstrate these innovations: traditional batch synthesis requires 8,600 liters solvent per kilogram peptide, whereas integrated flow processes with solvent recycling achieve <2,000 liters per kilogram [4] [5]. This aligns with green chemistry principles while maintaining stringent purity specifications for therapeutic peptides.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: